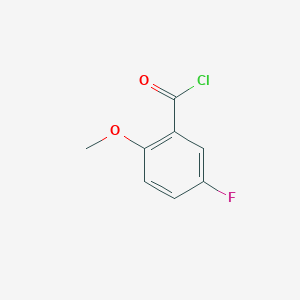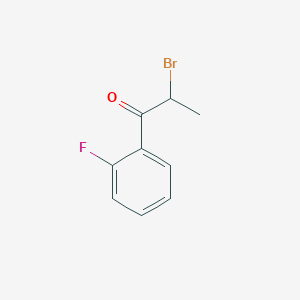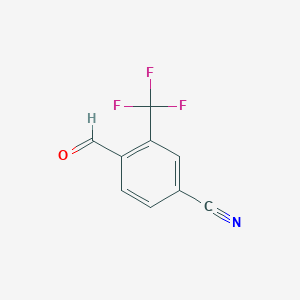
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) is a synthetic compound known for its use as a fluorogenic substrate. It is commonly utilized in biochemical assays to measure enzyme activity, particularly for enzymes like urokinase and elastase . The compound has a molecular formula of C23H30N6O7•HCl and a molecular weight of 538.98 g/mol .
Méthodes De Préparation
The synthesis of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) involves multiple steps:
Synthesis of Glutaryl-glycyl-L-arginine: This step involves the coupling of glutaryl chloride with glycyl-L-arginine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dimethylformamide (DMF).
Coupling with 7-amido-4-methylcoumarin: The intermediate product is then reacted with 7-amido-4-methylcoumarin in the presence of a base like triethylamine to form the final compound.
Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) undergoes various chemical reactions:
Oxidation and Reduction: While the compound itself is stable, its intermediates or degradation products may undergo oxidation or reduction reactions under certain conditions.
Substitution Reactions: The amide and ester groups in the compound can participate in substitution reactions, especially in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and coupling reagents like DCC. The major products formed from these reactions are typically the hydrolyzed fragments of the compound .
Applications De Recherche Scientifique
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) has diverse applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate to measure the activity of proteolytic enzymes such as urokinase and elastase.
Chemistry: It serves as a model compound in studies of enzyme kinetics and mechanism of action.
Industry: The compound is used in the development of enzyme inhibitors and other therapeutic agents.
Mécanisme D'action
The mechanism of action of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) involves its hydrolysis by specific enzymes. For instance, urokinase cleaves the compound at the arginine residue, releasing 7-amido-4-methylcoumarin, which is fluorescent. This fluorescence can be quantitatively measured, providing insights into enzyme activity . The molecular targets include proteolytic enzymes, and the pathways involved are primarily those related to enzyme-substrate interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) include:
L-Arginine-7-amido-4-methylcoumarin hydrochloride: This compound is a substrate for cathepsin H but not for cathepsin L and B.
N-L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci): Another fluorogenic substrate with similar applications.
The uniqueness of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) lies in its specific substrate properties for enzymes like urokinase and elastase, making it highly valuable in biochemical assays .
Propriétés
Formule moléculaire |
C23H31ClN6O7 |
|---|---|
Poids moléculaire |
539 g/mol |
Nom IUPAC |
5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26);1H/t16-;/m0./s1 |
Clé InChI |
JSJHBZGTMAWMAP-NTISSMGPSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl |
Séquence |
GR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)
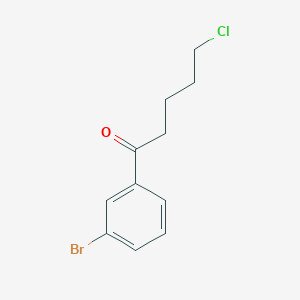
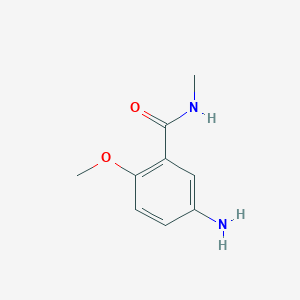
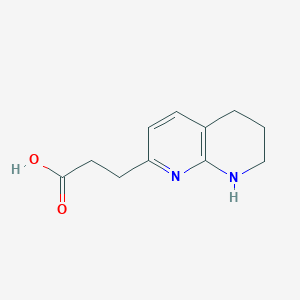
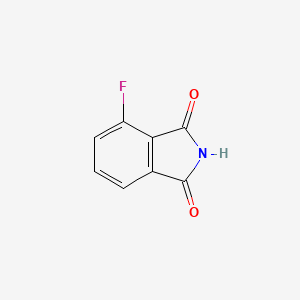
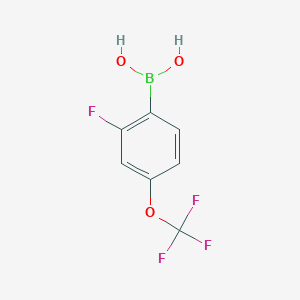
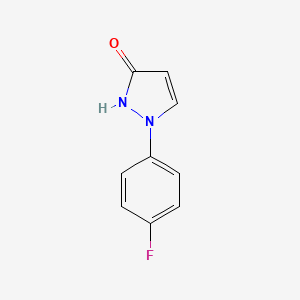
![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)

![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)
![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)
